Fluorodeoxyglucose F 18

Description

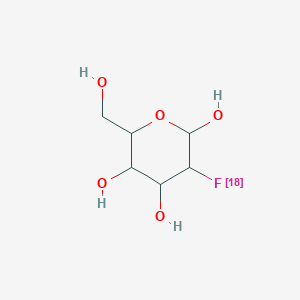

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11FO5 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol |

InChI |

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/i7-1 |

InChI Key |

ZCXUVYAZINUVJD-JZRMKITLSA-N |

SMILES |

C(C1C(C(C(C(O1)O)F)O)O)O |

Isomeric SMILES |

C(C1C(C(C(C(O1)O)[18F])O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)F)O)O)O |

Synonyms |

18F Fluorodeoxyglucose 18F-FDG 18FDG 2 Fluoro 2 deoxy D glucose 2 Fluoro 2 deoxyglucose 2-Fluoro-2-deoxy-D-glucose 2-Fluoro-2-deoxyglucose F 18, Fludeoxyglucose F 18, Fluorodeoxyglucose F18, Fluorodeoxyglucose Fludeoxyglucose F 18 Fluorine 18 fluorodeoxyglucose Fluorine-18-fluorodeoxyglucose Fluorodeoxyglucose F 18 Fluorodeoxyglucose F18 Fluorodeoxyglucose, 18F |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the History and Discovery of Fluorodeoxyglucose F 18 (FDG)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the seminal discovery and historical development of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), the cornerstone of modern positron emission tomography (PET) imaging. We will explore the foundational synthesis methodologies, early preclinical and clinical investigations, and the fundamental biochemical principles that established FDG as an indispensable tool in oncology, neuroscience, and cardiology.

A Historical Overview of the Genesis of FDG

The journey of FDG from a laboratory curiosity to a clinical powerhouse was a multi-decade endeavor involving key contributions from chemists, physicists, and physicians across several institutions.

The Initial Synthesis (1968): The first synthesis of non-radioactive 2-deoxy-2-fluoro-D-glucose was achieved in 1968 by Josef Pacák and Miloslav Černý at Charles University in Czechoslovakia. Their work laid the chemical foundation for what would later become a revolutionary radiotracer.

Radiolabeling with Fluorine-18 (B77423) (1970s): The critical breakthrough came in the 1970s at Brookhaven National Laboratory (BNL). A team led by Alfred P. Wolf, including Tatsuo Ido and Joanna S. Fowler, successfully developed a method for labeling FDG with the positron-emitting radionuclide fluorine-18 ([¹⁸F]FDG). This was a pivotal achievement, as the 109.8-minute half-life of ¹⁸F was ideal for production, transport, and clinical imaging.

The First Human Administration (1976): In a landmark collaboration between BNL and the University of Pennsylvania, the first human administration of [¹⁸F]FDG took place in August 1976. Dr. Abass Alavi, along with Dr. Martin Reivich and their team at the University of Pennsylvania, administered the tracer to two healthy volunteers and obtained the first images of its distribution in the human body, notably demonstrating its uptake in the brain.[1][2][3] This event marked the dawn of a new era in medical imaging.

Early Applications and the Rise of PET: The initial studies focused on mapping cerebral glucose metabolism, providing unprecedented insights into brain function.[4][5][6] The development of the first positron emission transaxial tomograph (PETT) by Michael E. Phelps and Edward J. Hoffman provided the imaging technology necessary to visualize the distribution of [¹⁸F]FDG with high resolution.[7][8][9] The subsequent discovery of [¹⁸F]FDG's accumulation in tumors, a phenomenon linked to the Warburg effect, propelled its use into oncology, where it has had its most profound impact.[10][11]

Experimental Protocols: The Synthesis of [¹⁸F]FDG

Two primary methods have been historically significant in the synthesis of [¹⁸F]FDG: electrophilic fluorination and nucleophilic fluorination.

Electrophilic Fluorination (The Original Method)

The initial synthesis of [¹⁸F]FDG by Ido, Wolf, and Fowler at BNL utilized an electrophilic fluorination approach. This method, while groundbreaking, was characterized by lower yields and the production of isomeric impurities.

Principle: This method involves the reaction of a glycated precursor with gaseous [¹⁸F]F₂.

Representative Protocol (based on Ido et al., 1977):

-

Precursor: 3,4,6-Tri-O-acetyl-D-glucal.

-

Fluorinating Agent: Gaseous [¹⁸F]F₂ produced via the ²⁰Ne(d,α)¹⁸F nuclear reaction.

-

Reaction: The [¹⁸F]F₂ is bubbled through a solution of the precursor in an inert solvent (e.g., Freon-11) at room temperature.

-

Hydrolysis: The resulting fluorinated intermediate is then hydrolyzed with acid (e.g., 2N HCl) to remove the acetyl protecting groups.

-

Purification: The final product is purified using column chromatography to separate [¹⁸F]FDG from unreacted starting materials and byproducts.

Yield: The radiochemical yield of this method was typically low, in the range of 10-20%.

Nucleophilic Fluorination (The Modern Standard)

The development of a nucleophilic substitution method by Hamacher, Coenen, and Stöcklin in 1986 was a major advancement, offering significantly higher yields and stereospecificity.[3][12][13] This is the basis for most modern automated synthesis modules.

Principle: This method involves the displacement of a leaving group on a mannose precursor with [¹⁸F]fluoride ion.

Representative Protocol (based on Hamacher et al., 1986):

-

Precursor: 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate).

-

Fluorinating Agent: No-carrier-added [¹⁸F]fluoride produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in an enriched [¹⁸O]water target.

-

Activation of [¹⁸F]Fluoride: The aqueous [¹⁸F]fluoride is trapped on an anion exchange resin and then eluted with a solution of a phase-transfer catalyst, such as Kryptofix 2.2.2., and potassium carbonate in acetonitrile (B52724). The water is then removed by azeotropic distillation.

-

Nucleophilic Substitution: The mannose triflate precursor in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride-Kryptofix complex and heated (e.g., 85-130°C) for a short period (e.g., 5-15 minutes).

-

Hydrolysis: The acetyl protecting groups are removed by either acid or base hydrolysis.

-

Purification: The final [¹⁸F]FDG product is purified using a series of columns, typically including an alumina (B75360) column to remove unreacted fluoride (B91410) and a C18 reverse-phase column to remove organic impurities.

Yield: This method provides significantly higher and more reliable radiochemical yields, often exceeding 50%.

Quantitative Data from Early Studies

The initial investigations into [¹⁸F]FDG provided critical quantitative data on its biodistribution and uptake in various tissues, forming the basis for its clinical utility.

Biodistribution in Healthy Volunteers

The early studies in normal human subjects established the physiological distribution pattern of [¹⁸F]FDG. The brain and heart demonstrated high uptake due to their reliance on glucose as a primary energy source. Significant renal clearance was also observed.

| Organ | Percentage of Injected Dose per Organ (%ID/organ) at 120 minutes |

| Brain | ~8% |

| Myocardium | ~4% |

| Liver | ~5% |

| Spleen | ~1% |

| Kidneys | ~2% |

| Bladder | Variable (dependent on urine voiding) |

| Lungs | ~1% |

Table 1: Representative biodistribution of [¹⁸F]FDG in normal human subjects at 120 minutes post-injection, based on early studies.

Cerebral Glucose Metabolism

The pioneering work by Reivich and colleagues provided the first quantitative measurements of local cerebral glucose utilization in humans.[4][5][6]

| Brain Region | Local Cerebral Metabolic Rate for Glucose (mg/100g/min) |

| Gray Matter | |

| Visual Cortex | 10.27 |

| Auditory Cortex | 9.87 |

| Thalamus | 8.89 |

| Caudate Nucleus | 8.54 |

| Cerebellar Cortex | 5.79 |

| White Matter | |

| Frontal Lobe | 4.02 |

| Occipital Lobe | 4.22 |

| Corpus Callosum | 3.64 |

Table 2: Local cerebral metabolic rates for glucose in a normal conscious man, as determined in early [¹⁸F]FDG PET studies.[4][5][6]

Early Tumor Uptake Studies

The application of [¹⁸F]FDG in oncology quickly followed the initial neurological studies. While the concept of the Standardized Uptake Value (SUV) was developed later, early studies demonstrated significantly higher tracer accumulation in malignant tissues compared to surrounding normal tissues.

| Tumor Type | Early Observations of [¹⁸F]FDG Uptake |

| Glioblastoma Multiforme | High uptake, correlating with tumor grade. |

| Lung Carcinoma | Avid uptake, useful for differentiating malignant from benign nodules. |

| Colorectal Carcinoma | High uptake in primary tumors and metastatic lesions. |

| Lymphoma | Intense uptake, proving valuable for staging and monitoring therapy response. |

Table 3: Qualitative summary of [¹⁸F]FDG uptake in various malignancies from early clinical investigations.

Visualizing the Core Concepts

The following diagrams illustrate the key mechanisms and workflows central to the application of [¹⁸F]FDG.

Caption: Cellular uptake and metabolic trapping of [¹⁸F]FDG.

Caption: Workflow for the nucleophilic synthesis of [¹⁸F]FDG.

Caption: Experimental workflow for a clinical [¹⁸F]FDG PET scan.

Conclusion

The discovery and development of [¹⁸F]FDG represent a triumph of multidisciplinary scientific collaboration. From its initial synthesis and radiolabeling to its first application in humans, the journey of FDG has fundamentally transformed our ability to non-invasively probe the metabolic processes of the human body. The robust synthesis methods developed over the years have made this critical radiopharmaceutical widely available, enabling its routine use in clinical practice and as a vital tool in drug development and biomedical research. The foundational principles of metabolic trapping and the quantitative data from early studies continue to underpin the ever-expanding applications of [¹⁸F]FDG PET imaging.

References

- 1. Metabolic trapping as a principle of oradiopharmaceutical design: some factors resposible for the biodistribution of [18F] 2-deoxy-2-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biodistribution and dosimetry of [(18)F]fluorodeoxyglucose labelled leukocytes in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. The [18F]fluorodeoxyglucose method for the measurement of local cerebral glucose utilization in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. ahajournals.org [ahajournals.org]

- 7. Application of annihilation coincidence detection to transaxial reconstruction tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. Efficient stereospecific synthesis of no-carrier-added 2-[18F]-fluoro-2-deoxy-D-glucose using aminopolyether supported nucleophilic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Efficient stereospecific synthesis of no-carrier-added 2-[18F]-fluoro-2-deoxy-D-glucose using aminopolyether supported nucleophilic substitution. | Semantic Scholar [semanticscholar.org]

The Core Mechanism of 18F-FDG in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2-deoxy-2-[18F]fluoro-D-glucose (18F-FDG) in cancer cells, the foundational radiotracer for Positron Emission Tomography (PET) imaging in oncology. This document details the biochemical pathways, regulatory mechanisms, and experimental methodologies relevant to the application of 18F-FDG in cancer research and drug development.

Introduction: The Warburg Effect and Enhanced Glycolysis in Cancer

Cancer cells exhibit a distinct metabolic phenotype characterized by a high rate of glucose uptake and glycolysis, even in the presence of ample oxygen, a phenomenon known as the "Warburg effect".[1][2][3] This metabolic reprogramming provides the necessary energy and biosynthetic precursors to support rapid cell proliferation.[2] 18F-FDG, a glucose analog, leverages this enhanced glycolysis to visualize and quantify metabolic activity in tumors.[1][4]

The Biochemical Pathway of 18F-FDG Uptake and Trapping

The mechanism of 18F-FDG accumulation in cancer cells is a multi-step process involving transport, phosphorylation, and metabolic trapping.[5][6][7]

-

Transport into the Cell: 18F-FDG, like glucose, is transported across the cell membrane by glucose transporter proteins (GLUTs).[1][8] Cancer cells often overexpress specific GLUT isoforms, particularly GLUT1 and GLUT3, leading to increased uptake of glucose and 18F-FDG.[4][8]

-

Phosphorylation: Once inside the cell, 18F-FDG is phosphorylated at the 6-position by the enzyme hexokinase (HK) to form 18F-FDG-6-phosphate.[5][6] Tumor cells frequently exhibit elevated levels of hexokinase activity, particularly hexokinase 2 (HK2).[8]

-

Metabolic Trapping: Unlike glucose-6-phosphate, which is further metabolized in the glycolytic pathway, 18F-FDG-6-phosphate is a poor substrate for the subsequent enzyme, glucose-6-phosphate isomerase.[6][9] Additionally, the activity of glucose-6-phosphatase, the enzyme that dephosphorylates glucose-6-phosphate, is often low in cancer cells.[8] This effective "metabolic trapping" leads to the accumulation of 18F-FDG-6-phosphate within the cancer cells in proportion to their glucose uptake and phosphorylation rate.[6][10]

Signaling Pathways Regulating 18F-FDG Accumulation

Several key signaling pathways that are frequently dysregulated in cancer play a crucial role in upregulating glucose metabolism and, consequently, 18F-FDG uptake.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival.[11][12] Activation of this pathway, a common event in many cancers, promotes the translocation of GLUT1 to the cell membrane and increases the expression and activity of hexokinase, thereby enhancing 18F-FDG uptake.[4][8]

-

Hypoxia and HIF-1α: Solid tumors often contain regions of low oxygen tension (hypoxia).[13] In response to hypoxia, cancer cells activate the hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that upregulates the expression of genes involved in glycolysis, including GLUT1 and HK2.[13][14][15] This adaptation allows cancer cells to survive and continue to produce energy in an oxygen-deprived environment and contributes significantly to 18F-FDG accumulation.

Data Presentation

Table 1: In Vitro 18F-FDG Uptake in Various Cancer Cell Lines

| Cell Line | Cancer Type | 18F-FDG Uptake (relative units or % injected dose/mg protein) | Key Molecular Characteristics | Reference |

| UT-SCC-14 | Head and Neck Squamous Cell Carcinoma | High | Cetuximab-sensitive | |

| UT-SCC-2 | Head and Neck Squamous Cell Carcinoma | Low | Cetuximab-resistant | |

| UT-SCC-45 | Head and Neck Squamous Cell Carcinoma | Intermediate | Moderately Cetuximab-sensitive | |

| MCF7 | Breast Cancer | Varies with treatment | Estrogen Receptor Positive | [6] |

| MDA-MB-231 | Breast Cancer | High | Triple-Negative | [6] |

Table 2: Typical Maximum Standardized Uptake Values (SUVmax) of 18F-FDG in Common Human Cancers

| Cancer Type | Typical SUVmax Range | Notes | Reference |

| Non-Small Cell Lung Cancer | 2.5 - 24.09 | Higher values often correlate with malignancy and poorer prognosis. | [7] |

| Breast Cancer | 2.0 - 22.1 | Varies significantly with subtype; basal-like cancers often show high uptake. | [6] |

| Colorectal Cancer | 3.0 - 15.0 | Can be influenced by KRAS mutation status. | |

| Lymphoma | 5.0 - 30.0 | Generally high avidity for 18F-FDG. | [7] |

| Head and Neck Cancer | 3.0 - 20.0 | Useful for staging and monitoring treatment response. | |

| Pancreatic Cancer | 3.0 - 15.0 | Expression of GLUT-1 and HK-II correlates with uptake. |

Experimental Protocols

In Vitro 18F-FDG Uptake Assay

Objective: To quantify the uptake of 18F-FDG in cultured cancer cells.

Methodology:

-

Cell Culture: Plate cancer cells in 6-well or 12-well plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

-

Starvation: Prior to the assay, wash the cells with phosphate-buffered saline (PBS) and incubate them in glucose-free medium for 1-2 hours to stimulate glucose transporter expression at the cell surface.

-

Incubation with 18F-FDG: Add 18F-FDG (typically 1-2 MBq per well) to the glucose-free medium and incubate for a defined period (e.g., 60 minutes) at 37°C.

-

Washing: Terminate the uptake by rapidly washing the cells three times with ice-cold PBS to remove extracellular 18F-FDG.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

-

Quantification: Measure the radioactivity in the cell lysate using a gamma counter.

-

Protein Normalization: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay) to normalize the radioactivity counts to the amount of protein.

-

Data Analysis: Express the 18F-FDG uptake as a percentage of the injected dose per milligram of protein (%ID/mg).

Preclinical 18F-FDG PET Imaging in Tumor-Bearing Mice

Objective: To visualize and quantify 18F-FDG uptake in tumors in a living animal model.

Methodology:

-

Animal Model: Induce tumor growth in immunocompromised mice (e.g., nude mice) by subcutaneous or orthotopic injection of cancer cells.

-

Fasting: Fast the mice for 6-12 hours prior to 18F-FDG injection to reduce background glucose levels and enhance tumor-to-background contrast.[1]

-

Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane) to immobilize them during the procedure.[1]

-

18F-FDG Administration: Inject a known activity of 18F-FDG (typically 5-10 MBq) intravenously via the tail vein.[1]

-

Uptake Period: Allow the 18F-FDG to distribute and accumulate in the tissues for a specific period, typically 60 minutes. Maintain the animal under anesthesia and at a constant temperature during this time.[1]

-

PET/CT Imaging: Place the anesthetized mouse in a preclinical PET/CT scanner. Perform a CT scan for anatomical localization, followed by a static PET scan (e.g., 10-15 minutes).[1]

-

Image Reconstruction and Analysis: Reconstruct the PET and CT images. Co-register the images and draw regions of interest (ROIs) over the tumor and other organs to quantify the radioactivity concentration.

-

Data Analysis: Calculate the Standardized Uptake Value (SUV) for the tumor, which is a semi-quantitative measure of 18F-FDG uptake normalized to the injected dose and the animal's body weight.

Immunohistochemistry (IHC) for GLUT1 and HK2

Objective: To visualize the expression and localization of GLUT1 and HK2 proteins in tumor tissue sections.

Methodology:

-

Tissue Preparation: Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut thin sections (4-5 µm) and mount them on slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigenic sites. A common method is to heat the slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a blocking serum (e.g., normal goat serum).

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific for GLUT1 or HK2 overnight at 4°C.

-

Secondary Antibody Incubation: Apply a biotinylated secondary antibody that recognizes the primary antibody, followed by an avidin-biotin-peroxidase complex.

-

Chromogen Detection: Visualize the antibody binding using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstaining: Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.

-

Microscopic Analysis: Examine the slides under a microscope to assess the intensity and localization of the staining.

Western Blotting for GLUT1 and Hexokinase

Objective: To quantify the total protein expression of GLUT1 and hexokinase in cell or tissue lysates.

Methodology:

-

Protein Extraction: Lyse cultured cells or homogenized tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GLUT1 or hexokinase overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Densitometry Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target protein to the loading control.

Mandatory Visualizations

Caption: Biochemical pathway of 18F-FDG uptake and metabolic trapping in cancer cells.

Caption: PI3K/Akt signaling pathway leading to increased 18F-FDG uptake.

Caption: Hypoxia-induced signaling cascade leading to enhanced 18F-FDG uptake.

Caption: A typical experimental workflow for preclinical 18F-FDG PET imaging studies.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. FDG uptake in cancer: a continuing debate [thno.org]

- 3. Standardized uptake value (SUV) numbers on PET scans: What do they mean? | MD Anderson Cancer Center [mdanderson.org]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. medium.com [medium.com]

- 6. 18F-fluorodeoxy-glucose positron emission tomography (18FDG-PET) marks MYC-overexpressing human basal-like breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sketchviz.com [sketchviz.com]

- 9. lornajane.net [lornajane.net]

- 10. [PDF] Preclinical In Vivo Imaging PET 101 : Best Practices for Preclinical 18 F-FDG PET Imaging | Semantic Scholar [semanticscholar.org]

- 11. youtube.com [youtube.com]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. tandfonline.com [tandfonline.com]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

- 15. researchgate.net [researchgate.net]

The Biochemical Pathway of Fluorodeoxyglucose F 18 Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical pathway governing the uptake of the radiotracer Fluorodeoxyglucose F 18 (18F-FDG). As the cornerstone of positron emission tomography (PET) in oncology, a thorough understanding of the molecular mechanisms behind 18F-FDG accumulation is critical for accurate interpretation of imaging data and the development of novel therapeutic strategies that target cellular metabolism.

The Core Biochemical Pathway of 18F-FDG Uptake

The accumulation of 18F-FDG in cells, particularly cancer cells, is a multi-step process that exploits the elevated glucose metabolism characteristic of many malignancies, a phenomenon known as the Warburg effect.[1] The pathway can be dissected into three primary stages: transport across the cell membrane, intracellular phosphorylation, and metabolic trapping.

1.1. Cellular Transport via Glucose Transporters (GLUTs)

18F-FDG, a structural analog of glucose, is transported into the cell from the bloodstream via the family of facilitative glucose transporters (GLUTs).[1][2] There are 14 known GLUT isoforms, with GLUT1 and GLUT3 being the most significant for 18F-FDG uptake in the majority of cancer types due to their high expression levels in these cells.[2] This transport is a passive process, driven by the concentration gradient of 18F-FDG across the cell membrane.[3]

1.2. Phosphorylation by Hexokinase

Once inside the cell, 18F-FDG is recognized as a substrate by the enzyme hexokinase (HK).[4][5] Hexokinase catalyzes the phosphorylation of 18F-FDG at the 6-position, producing 18F-FDG-6-phosphate.[4] The isoforms Hexokinase 1 (HK1) and Hexokinase 2 (HK2) are the primary enzymes responsible for this reaction in cancer cells.[2] This phosphorylation is a critical, rate-limiting step in the accumulation of the tracer.[6]

1.3. Metabolic Trapping

The key to 18F-FDG's utility as an imaging agent lies in the concept of "metabolic trapping".[7][8] Unlike glucose-6-phosphate, which is further metabolized in the glycolytic pathway, 18F-FDG-6-phosphate cannot be readily isomerized by phosphoglucose (B3042753) isomerase due to the presence of the fluorine-18 (B77423) atom at the C-2 position, which replaces the hydroxyl group necessary for this enzymatic reaction.[9][10] Furthermore, the negative charge of the phosphate (B84403) group prevents 18F-FDG-6-phosphate from diffusing back across the cell membrane.[11] While dephosphorylation by glucose-6-phosphatase can occur, this enzyme's activity is often low in tumor cells, leading to the effective intracellular trapping and accumulation of 18F-FDG-6-phosphate.[3][12][13] The subsequent radioactive decay of fluorine-18 is what is detected by the PET scanner.[4]

Quantitative Data on 18F-FDG Uptake Kinetics

The efficiency of 18F-FDG uptake is determined by the kinetic properties of the GLUT transporters and hexokinase enzymes. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), which represents the maximum rate of reaction. A lower Km indicates a higher affinity of the enzyme or transporter for the substrate.

Table 1: Kinetic Parameters of GLUT Transporters for Glucose Analogs

| Transporter | Substrate | Km (mM) | Vmax (relative units) | Cell System |

| GLUT1 | 3-O-methylglucose | 26.2 | 3.5 nmol/min/cell | Xenopus oocytes |

| GLUT4 | 3-O-methylglucose | 4.3 | 0.7 nmol/min/cell | Xenopus oocytes |

| GLUT1 | 2-deoxy-D-glucose | ~5 | Not specified | Xenopus oocytes |

| GLUT4 | Glucose | ~5-6 | Not specified | Adipose and muscle tissue |

Note: Data for direct FDG kinetics are limited; glucose and 2-deoxy-D-glucose are often used as surrogates.

Table 2: Kinetic Parameters of Hexokinase Isozymes for Glucose and its Analogs

| Enzyme | Substrate | Km (µM) | Vmax (µU/ml) | Tissue Source |

| Cytosolic Hexokinase | Glucose | 40.7 ± 9.12 | Not specified | Rat heart (fed) |

| Cytosolic Hexokinase | 2-deoxy-D-glucose | 258 ± 58.7 | Not specified | Rat heart (fed) |

| Mitochondrial Hexokinase | Glucose | 43.1 ± 10.9 | Not specified | Rat heart (fed) |

| Mitochondrial Hexokinase | 2-deoxy-D-glucose | 267 ± 60.1 | Not specified | Rat heart (fed) |

| Hexokinase I (glioma) | Glucose | < FDG Km | Not specified | Rat glioma |

| Hexokinase II (glioma) | Glucose | < FDG Km | Not specified | Rat glioma |

Note: One study indicates that for glioma hexokinases, the affinity for glucose is higher than for FDG (KmGlc < KmFDG).[13]

Experimental Protocols

3.1. In Vitro 18F-FDG Uptake Assay

This protocol outlines a method for measuring 18F-FDG uptake in cultured cancer cells.[8][14]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

18F-FDG solution (activity to be determined based on cell number and desired signal)

-

Lysis buffer (e.g., RIPA buffer)

-

Gamma counter

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere and grow for 24-48 hours.

-

Starvation: Prior to the assay, wash the cells with PBS and incubate in a glucose-free medium or PBS for 1-2 hours to stimulate GLUT transporter expression at the cell surface.[8][14]

-

18F-FDG Incubation: Add the 18F-FDG solution (diluted in glucose-free medium or PBS) to each well and incubate for a defined period (e.g., 60 minutes) at 37°C.[8][14]

-

Washing: Rapidly wash the cells three times with ice-cold PBS to remove extracellular 18F-FDG.

-

Cell Lysis: Add lysis buffer to each well and incubate on ice to lyse the cells.

-

Radioactivity Measurement: Transfer the cell lysate to tubes and measure the radioactivity using a gamma counter.

-

Data Normalization: Normalize the measured radioactivity to the protein concentration of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).

3.2. Quantification of GLUT1 Expression by Western Blot

This protocol describes the quantification of GLUT1 protein levels in cell lysates.[2][4]

Materials:

-

Cell lysate (prepared as in the uptake assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against GLUT1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[2]

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-GLUT1 antibody overnight at 4°C.[2]

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

3.3. Hexokinase Activity Assay

This protocol details a coupled enzymatic assay to measure hexokinase activity.[1][3]

Materials:

-

Cell lysate

-

Assay buffer (e.g., triethanolamine (B1662121) buffer)

-

ATP solution

-

Glucose solution

-

NADP+ or NAD+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Spectrophotometer or plate reader

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, ATP, glucose, and NADP+.

-

Reaction Initiation: Add the cell lysate to the reaction mixture to initiate the reaction. Hexokinase in the lysate will phosphorylate glucose to glucose-6-phosphate.

-

Coupled Reaction: G6PDH in the reaction mixture will then oxidize glucose-6-phosphate, leading to the reduction of NADP+ to NADPH.[3]

-

Spectrophotometric Measurement: Measure the increase in absorbance at 340 nm over time, which is proportional to the rate of NADPH production and thus to the hexokinase activity.[3]

-

Calculation: Calculate the hexokinase activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.

Visualizations of Pathways and Workflows

Caption: Biochemical pathway of 18F-FDG uptake and metabolic trapping.

Caption: Workflow for in vitro analysis of 18F-FDG uptake.

References

- 1. Enzymatic Assay of Hexokinase [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of GLUT1 and GLUT4 glucose transporters expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hexokinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Glucose Concentration assay (Hexokinase/G6PDH method) [protocols.io]

- 10. Functional Properties and Genomics of Glucose Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fluorodeoxyglucose uptake in vitro: aspects of method and effects of treatment with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic characterization of hexokinase isoenzymes from glioma cells: implications for FDG imaging of human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro measurement of glucose uptake after radiation and cetuximab treatment in head and neck cancer cell lines using 18F-FDG, gamma spectrometry and PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Radiolabeling of Fluorodeoxyglucose (¹⁸F-FDG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludeoxyglucose F 18 (¹⁸F-FDG) is a glucose analog that has become the most widely used radiopharmaceutical in positron emission tomography (PET) imaging.[1][2][3] Its application spans oncology, cardiology, and neurology, where it serves as a crucial tool for assessing metabolic activity.[2][4] The synthesis of ¹⁸F-FDG is a well-established but highly precise process that demands rigorous adherence to protocols to ensure the final product's purity, safety, and efficacy. This guide provides an in-depth overview of the synthesis, radiolabeling, and quality control of ¹⁸F-FDG, with a focus on the prevalent nucleophilic substitution method.

The underlying principle of ¹⁸F-FDG's utility lies in its cellular uptake mechanism. Like glucose, ¹⁸F-FDG is transported into cells via glucose transporters and is subsequently phosphorylated by hexokinase.[5] However, the resulting ¹⁸F-FDG-6-phosphate cannot be further metabolized in the glycolytic pathway and becomes trapped within the cell, allowing for the visualization of glucose uptake rates with PET.[5]

Synthesis of the ¹⁸F-FDG Precursor: Mannose Triflate

The most common precursor for the nucleophilic synthesis of ¹⁸F-FDG is 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, commonly known as mannose triflate.[2][6][7][8][9][10] This precursor is specifically designed to facilitate a nucleophilic substitution reaction at the C-2 position of the mannose ring. The hydroxyl groups at positions 1, 3, 4, and 6 are protected by acetyl groups to prevent unwanted side reactions.[10] The trifluoromethanesulfonyl group (triflate) at the C-2 position serves as an excellent leaving group, which is essential for the subsequent radiolabeling step.[2][9]

Radiolabeling of ¹⁸F-FDG via Nucleophilic Substitution

The synthesis of ¹⁸F-FDG is most commonly achieved through a nucleophilic substitution reaction.[1][5][11][12] This method is favored due to its higher yields and shorter reaction times compared to the earlier electrophilic fluorination methods.[1][5] The overall process is typically automated and performed within a shielded "hot cell" to ensure radiation safety.[2]

Experimental Protocol:

-

Production and Trapping of [¹⁸F]Fluoride:

-

The radionuclide, ¹⁸F, is produced in a cyclotron by proton bombardment of enriched water ([¹⁸O]H₂O) via the ¹⁸O(p,n)¹⁸F nuclear reaction.[5][13]

-

The resulting aqueous [¹⁸F]fluoride is transferred from the cyclotron target and passed through a quaternary ammonium (B1175870) anion exchange (QMA) cartridge.[2][5]

-

The [¹⁸F]fluoride is trapped on the QMA cartridge, while the [¹⁸O]water is recovered for reuse.[5][13]

-

-

Elution and Drying of [¹⁸F]Fluoride:

-

The trapped [¹⁸F]fluoride is eluted from the QMA cartridge into a reaction vessel using a solution of a phase transfer catalyst, typically Kryptofix 222™ (K2.2.2), and a weak base, such as potassium carbonate (K₂CO₃), in a mixture of acetonitrile (B52724) and water.[2][4][14]

-

The water is then removed from the reaction vessel through azeotropic distillation with acetonitrile under a stream of inert gas (nitrogen or argon) and vacuum at elevated temperatures (around 95-110°C).[2][15] This drying step is critical as the presence of water can significantly reduce the efficiency of the nucleophilic substitution.[5][15]

-

-

Nucleophilic Substitution Reaction:

-

A solution of the mannose triflate precursor (typically 25 mg) in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride-Kryptofix complex.[2]

-

The reaction mixture is heated to approximately 85°C to facilitate the SN2 nucleophilic substitution, where the [¹⁸F]fluoride ion displaces the triflate leaving group on the mannose precursor to form 1,3,4,6-tetra-O-acetyl-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FTAG).[2][9][12]

-

-

Hydrolysis (Deprotection):

-

The acetyl protecting groups on the [¹⁸F]FTAG are removed by hydrolysis. This can be achieved through either acidic or basic conditions.[5][16]

-

Acid Hydrolysis: Involves heating with hydrochloric acid (HCl).[16]

-

Base Hydrolysis: Can be performed with sodium hydroxide (B78521) (NaOH) at room temperature.[16] Alkaline hydrolysis is often preferred as it can be carried out under milder conditions.[17]

-

-

Purification:

-

The final product is purified using solid-phase extraction (SPE) cartridges.[5][11][18][19]

-

A common purification train involves passing the reaction mixture through a series of cartridges, such as a C18 reverse-phase cartridge to remove the Kryptofix and other organic impurities, and an alumina (B75360) cartridge to remove any remaining unreacted [¹⁸F]fluoride.[5]

-

The purified ¹⁸F-FDG is then eluted with sterile water for injection.

-

-

Final Formulation:

-

The purified ¹⁸F-FDG solution is passed through a sterile 0.22 µm filter into a sterile, pyrogen-free vial. The final product is a clear, colorless, isotonic solution ready for quality control testing.[2]

-

Data Presentation

The following tables summarize typical quantitative data associated with the synthesis of ¹⁸F-FDG.

| Parameter | Typical Value | Reference |

| Starting [¹⁸F]Fluoride Activity | 1-10 Ci | [16] |

| Mannose Triflate Precursor | 25 mg | [2] |

| Synthesis Time | 25-35 min | [11] |

| Radiochemical Yield (uncorrected) | 50 ± 5% | [2] |

| Radiochemical Purity | >95% | [5] |

| pH of Final Product | 4.5 - 7.5 | [3] |

| Quality Control Test | Method | Acceptance Criteria | Reference |

| Radionuclidic Identity | Gamma Spectroscopy | 511 keV peak | [4] |

| Radionuclidic Purity | Half-life measurement | ~110 minutes | [4] |

| Radiochemical Identity & Purity | TLC / HPLC | >95% ¹⁸F-FDG | [4][5] |

| Chemical Purity (Kryptofix 222) | TLC / GC | < 50 µg/mL | [20] |

| Residual Solvents (Acetonitrile) | Gas Chromatography (GC) | < 0.04% | [13][21] |

| Residual Solvents (Ethanol) | Gas Chromatography (GC) | < 0.5% | [13][21] |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) | < 175 EU/V | [21] |

| Sterility | Culture Media | Sterile | [3] |

| Filter Integrity Test | Bubble Point Test | Pass | [5] |

Mandatory Visualizations

Caption: Automated workflow for the synthesis of ¹⁸F-FDG.

Caption: Chemical pathway for ¹⁸F-FDG synthesis.

Quality Control

Comprehensive quality control (QC) is mandatory to ensure the safety and efficacy of the final ¹⁸F-FDG product for human administration.[1][3][5] These tests are governed by pharmacopeias such as the United States Pharmacopeia (USP), British Pharmacopeia (BP), and European Pharmacopeia (EP).[1][3][5] Due to the short half-life of ¹⁸F (approximately 110 minutes), some tests, such as sterility and endotoxin (B1171834) levels, may be completed retrospectively after the product has been released for clinical use.[1][5]

Key quality control tests include:

-

Visual Inspection: The final product should be a clear, colorless solution free of particulate matter.[21]

-

pH: The pH of the injectable solution should be within a physiologically acceptable range, typically between 4.5 and 7.5.[3][21]

-

Radionuclidic Identity and Purity: Confirmed by gamma-ray spectroscopy to identify the characteristic 511 keV annihilation peak of ¹⁸F and by measuring the half-life.[4]

-

Radiochemical Identity and Purity: Determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm that the radioactivity is predominantly (>95%) from ¹⁸F-FDG.[4][5]

-

Chemical Purity: Testing for residual solvents (e.g., acetonitrile, ethanol) and the phase transfer catalyst (Kryptofix 222) is performed, typically using gas chromatography (GC) and TLC, respectively.[4][20][21]

-

Sterility and Bacterial Endotoxins: The product must be sterile and have endotoxin levels below the prescribed limit, as determined by the Limulus Amebocyte Lysate (LAL) test.[3][21]

-

Filter Integrity Test: This test provides an indirect measure of the sterility of the final product by ensuring the sterilizing filter was intact during formulation.[5]

Conclusion

The synthesis and radiolabeling of ¹⁸F-FDG via nucleophilic substitution is a robust and efficient method that has enabled the widespread clinical application of PET imaging. The process, from cyclotron production of ¹⁸F to the final purified product, requires meticulous execution and stringent quality control to ensure patient safety and diagnostic accuracy. Continued advancements in automated synthesis modules and purification techniques aim to further improve yields, reduce synthesis times, and enhance the accessibility of this vital diagnostic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. brieflands.com [brieflands.com]

- 3. zumed.zu.edu.eg [zumed.zu.edu.eg]

- 4. omicsonline.org [omicsonline.org]

- 5. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mannose triflate_TargetMol [targetmol.com]

- 8. Products | Mannose triflate - Mesbah Energy [irisotope.com]

- 9. rpe.kntu.ac.ir [rpe.kntu.ac.ir]

- 10. nucleus.iaea.org [nucleus.iaea.org]

- 11. Establishing the [18F]-FDG Production via Two Different Automated Synthesizers for Routine Clinical Studies: Our Institutional Experiences of 4 years - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 14. A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00219A [pubs.rsc.org]

- 15. bjmyfx.com [bjmyfx.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Purification of 2-[18F]fluoro-2-deoxy-d-glucose by on-chip solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Option for increased yield of the 18F-FDG synthesis process | Trifonova | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]

- 21. 18ffdg.wordpress.com [18ffdg.wordpress.com]

The Chemistry and Biology of a Cornerstone Radiotracer: An In-depth Technical Guide to 18F-FDG

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludeoxyglucose (18F), commonly known as 18F-FDG, stands as the most widely utilized radiopharmaceutical in positron emission tomography (PET) imaging. Its prominence stems from its ability to trace glucose metabolism, a fundamental cellular process that is often significantly altered in disease states, most notably in oncology, neurology, and cardiology. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, quality control, and mechanism of action of 18F-FDG, tailored for professionals in research and drug development.

Chemical Properties and Structure of 18F-FDG

18F-FDG is an analog of glucose, where the hydroxyl group at the C-2 position is replaced by the positron-emitting radionuclide, fluorine-18 (B77423). This structural modification is key to its function as a PET tracer.

Physicochemical Properties

A summary of the key physicochemical properties of 18F-FDG is presented in the table below.

| Property | Value |

| Chemical Name | 2-deoxy-2-[18F]fluoro-D-glucose |

| Molecular Formula | C₆H₁₁¹⁸FO₅ |

| Molar Mass | 181.15 g/mol |

| Physical Half-life of 18F | 109.77 minutes |

| Decay Mode | Positron Emission (β+) |

| Positron Energy (Max) | 0.633 MeV |

| Appearance | Clear, colorless solution |

| pH of Injection | 4.5 - 7.5 |

Synthesis of 18F-FDG

The synthesis of 18F-FDG is a multi-step process that begins with the production of the fluorine-18 radionuclide in a cyclotron. Two primary methods have been developed for the radiosynthesis of 18F-FDG: electrophilic fluorination and nucleophilic substitution. Due to its higher yields and suitability for automation, nucleophilic substitution is the most commonly employed method today.

Experimental Protocol: Nucleophilic Synthesis of 18F-FDG

The nucleophilic synthesis of 18F-FDG is typically performed using an automated synthesis module. The general workflow is outlined below.

-

[18F]Fluoride Trapping: [18F]Fluoride, produced in a cyclotron from [18O]water, is trapped on a quaternary methylammonium (B1206745) (QMA) anion exchange cartridge.

-

Elution: The trapped [18F]fluoride is eluted from the QMA cartridge into the reaction vessel using a solution of a phase transfer catalyst, typically Kryptofix 2.2.2, and potassium carbonate in a mixture of acetonitrile and water.

-

Azeotropic Drying: The water is removed from the reaction mixture by azeotropic distillation with acetonitrile under heating and a stream of inert gas (e.g., nitrogen). This step is critical as the subsequent nucleophilic substitution requires anhydrous conditions.

-

Radiofluorination: The precursor, 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate), dissolved in anhydrous acetonitrile, is added to the dried [18F]fluoride complex. The reaction mixture is heated (typically 80-120°C) for a short period (5-15 minutes) to facilitate the nucleophilic substitution of the triflate group with [18F]fluoride, forming the acetylated 18F-FDG intermediate.

-

Hydrolysis: The acetyl protecting groups are removed by hydrolysis, which can be achieved under acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

-

Purification: The crude 18F-FDG solution is purified using a series of solid-phase extraction (SPE) cartridges, commonly an alumina cartridge to remove unreacted [18F]fluoride and a C18 cartridge to remove Kryptofix and other organic impurities.

-

Formulation: The purified 18F-FDG is formulated in a sterile, isotonic solution (e.g., saline or a citrate (B86180) buffer) and passed through a sterile filter (0.22 µm) into a sterile vial.

Experimental Protocol: Electrophilic Synthesis of 18F-FDG

While less common, electrophilic fluorination was the first method developed for 18F-FDG synthesis.

-

Production of [18F]F2: Gaseous [18F]fluorine (F2) is produced in the cyclotron.

-

Reaction with Precursor: The [18F]F2 gas is bubbled through a solution of the precursor, 3,4,6-tri-O-acetyl-D-glucal, in an inert solvent.

-

Hydrolysis: The resulting fluorinated intermediate is then hydrolyzed with acid to remove the acetyl protecting groups and yield 18F-FDG.

-

Purification: The final product is purified to remove unreacted starting materials and byproducts.

This method generally results in lower radiochemical yields and specific activity compared to the nucleophilic route.

Quality Control of 18F-FDG

To ensure the safety and efficacy of 18F-FDG for clinical use, stringent quality control (QC) tests are performed on each batch. These tests and their acceptance criteria are defined by various pharmacopeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP).

Comparison of Quality Control Specifications

| Test | Method(s) | USP Acceptance Criteria | EP Acceptance Criteria | BP Acceptance Criteria |

| Appearance | Visual Inspection | Clear, colorless or slightly yellow solution, free of particulates | Clear, colorless solution | Clear, colorless or slightly yellow solution |

| Radionuclidic Identity | Gamma-ray Spectroscopy | Principal photon at 511 keV | Corresponds to 18F | Photon at 511 keV |

| Radionuclidic Purity | Gamma-ray Spectroscopy, Half-life determination | ≥ 99.5% of total radioactivity is from 18F; Half-life: 105-115 min | ≥ 99.5% of total radioactivity is from 18F; Half-life: 105-115 min | Half-life: 105-115 min |

| Radiochemical Identity | HPLC or TLC | Retention time of the principal peak matches that of the reference standard | Retention time of the principal peak matches that of the reference standard | Rf value of the principal spot matches that of the reference standard |

| Radiochemical Purity | HPLC or TLC | ≥ 95% of the total radioactivity is 18F-FDG | ≥ 95% of the total radioactivity is 18F-FDG | ≥ 95% of the total radioactivity is 18F-FDG |

| Chemical Purity | ||||

| - 2-Deoxy-2-chloro-D-glucose (DCG) | HPLC or GC | Not more than (NMT) 100 µg/V | NMT 100 µg/V | NMT 100 µg/V |

| - Kryptofix 2.2.2 | TLC or GC | NMT 50 µg/V | NMT 50 µg/V | NMT 50 µg/V |

| pH | pH meter or pH paper | 4.5 - 7.5 | 4.5 - 8.5 | 4.5 - 8.5 |

| Residual Solvents | Gas Chromatography (GC) | Acetonitrile: ≤ 0.04%, Ethanol: ≤ 0.5% | Acetonitrile: ≤ 410 ppm, Ethanol: ≤ 5000 ppm | Acetonitrile: ≤ 0.04% w/v |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | < 175/V EU/mL | < 175/V EU/mL | < 175/V EU/mL |

| Sterility | Membrane Filtration or Direct Inoculation | Sterile | Sterile | Sterile |

V = maximum recommended dose in milliliters.

Mechanism of Action and Cellular Uptake

The utility of 18F-FDG as a tracer for glucose metabolism is predicated on its specific biological behavior at the cellular level.

Cellular Uptake and Metabolic Trapping

18F-FDG, being a glucose analog, is transported into cells via the same family of glucose transporter proteins (GLUTs) that facilitate glucose uptake. In many cancer cells, the expression of GLUT1 and GLUT3 is significantly upregulated to meet the increased metabolic demands of rapid proliferation.

Once inside the cell, 18F-FDG is phosphorylated by the enzyme hexokinase (primarily isoforms HK1 and HK2) to form 18F-FDG-6-phosphate. Unlike glucose-6-phosphate, which is further metabolized in the glycolytic pathway, 18F-FDG-6-phosphate is not a substrate for the subsequent enzyme, phosphoglucose (B3042753) isomerase. This effectively "traps" the radiotracer within the cell. While the primary fate of 18F-FDG-6-phosphate is this metabolic trapping, some minor dephosphorylation by glucose-6-phosphatase can occur, and in some tissues, further metabolism to other fluorinated sugar phosphates has been observed, though this is generally considered a minor pathway.

The accumulation of 18F-FDG-6-phosphate within cells is therefore proportional to the rate of glucose transport and phosphorylation, providing a sensitive measure of cellular metabolic activity.

Signaling Pathways Influencing 18F-FDG Uptake

The expression and activity of both GLUT transporters and hexokinase are tightly regulated by various intracellular signaling pathways that are often dysregulated in cancer.

Conclusion

18F-FDG remains an indispensable tool in molecular imaging, providing critical insights into the metabolic state of tissues. Its well-characterized chemical properties and biological behavior, underpinned by decades of research, allow for its reliable and effective use in a wide range of clinical and research applications. A thorough understanding of its synthesis, quality control, and the molecular mechanisms governing its uptake is essential for researchers and drug development professionals seeking to leverage this powerful imaging agent in their work. This guide has provided a comprehensive technical overview of these core aspects, serving as a foundational resource for the scientific community.

The Core of Cancer Imaging: An In-depth Technical Guide to the Cellular Uptake and Metabolism of 18F-FDG

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) utilizing the radiolabeled glucose analog 18F-fluorodeoxyglucose (18F-FDG) has become an indispensable tool in modern oncology. Its utility is rooted in the fundamental metabolic reprogramming that is a hallmark of many cancers—the propensity for avid glucose uptake and glycolysis, even in the presence of oxygen, a phenomenon known as the Warburg effect.[1] This guide provides a comprehensive technical overview of the cellular and molecular mechanisms governing the uptake and metabolism of 18F-FDG, offering insights for researchers and professionals in drug development seeking to leverage this powerful imaging biomarker.

The Biochemical Pathway of 18F-FDG Accumulation

The accumulation of 18F-FDG within a cell is a multi-step process that effectively mirrors the initial stages of glycolysis, but with a critical difference that leads to its intracellular trapping.

-

Transport Across the Cell Membrane: 18F-FDG, like glucose, is transported into the cell down its concentration gradient by facilitative glucose transporters (GLUTs).[2][3] Several GLUT isoforms exist, with GLUT1 and GLUT3 being of particular importance in many cancer types due to their high expression levels.[3][4] 18F-FDG is not a substrate for sodium-dependent glucose transporters (SGLTs).[4]

-

Phosphorylation by Hexokinase: Once inside the cell, 18F-FDG is phosphorylated at the 6-position by hexokinase (HK) to form 18F-FDG-6-phosphate (18F-FDG-6-P).[5][6] The primary hexokinase isoforms involved in this process in cancer cells are Hexokinase 1 (HK1) and Hexokinase 2 (HK2).[4][7]

-

Metabolic Trapping: Unlike glucose-6-phosphate, which is a substrate for downstream glycolytic enzymes like phosphoglucose (B3042753) isomerase, 18F-FDG-6-P cannot be readily metabolized further.[5][8] The fluorine atom at the 2-position prevents its isomerization. This metabolic cul-de-sac results in the intracellular accumulation of 18F-FDG-6-P.[9]

-

Dephosphorylation: The trapped 18F-FDG-6-P can be dephosphorylated back to 18F-FDG by glucose-6-phosphatase (G6Pase), which would allow it to be transported out of the cell.[4][10] However, many tumor types exhibit low levels of G6Pase activity, further contributing to the retention of the tracer.[2][5]

Cellular uptake and metabolic trapping of 18F-FDG.

Signaling Pathways Modulating 18F-FDG Uptake

The avidity of tumor cells for 18F-FDG is not a static property but is dynamically regulated by a complex network of intracellular signaling pathways. These pathways often become dysregulated in cancer, leading to the overexpression of GLUTs and HKs and a subsequent increase in glucose metabolism.

Key signaling pathways include:

-

PI3K/Akt Pathway: This is a central pathway in cell survival and proliferation.[4] Activation of this pathway, often through growth factor receptor signaling or mutations in PI3K or loss of the tumor suppressor PTEN, leads to increased transcription and translocation of GLUT1 to the cell surface.[4][11] Akt can also promote the activity of hexokinases.

-

Hypoxia-Inducible Factor 1α (HIF-1α): In the hypoxic microenvironment characteristic of many solid tumors, HIF-1α is stabilized and acts as a transcription factor.[1] HIF-1α upregulates the expression of both GLUT1 and HK2, thereby enhancing the capacity for anaerobic glycolysis.[1][12]

-

c-Myc: This proto-oncogene is a master regulator of cell growth and metabolism. c-Myc directly upregulates the expression of GLUT1 and HK2, among other glycolytic enzymes, to fuel rapid cell proliferation.[13]

-

Thioredoxin-Interacting Protein (TXNIP): TXNIP acts as a negative regulator of glucose uptake by binding to and promoting the internalization of GLUT1.[4] In many cancers, TXNIP expression is suppressed, leading to increased GLUT1 at the plasma membrane and enhanced glucose uptake.[4][11]

Key signaling pathways influencing 18F-FDG uptake.

Quantitative Data Presentation

The kinetics of 18F-FDG transport and phosphorylation are critical determinants of its accumulation. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the transporter or enzyme for the substrate.

| Transporter/Enzyme | Substrate | Cell/Tissue Type | Km (mM) | Vmax (nmol/min/mg protein) |

| GLUT1 | Glucose | HeLa Cells | 9.3 ± 3 | 17.2 ± 6 |

| GLUT1 | Glucose | AS-30D Hepatoma Cells | 0.52 ± 0.7 | 55 ± 20 |

| GLUT1 | 2-Deoxyglucose | Bovine (expressed in oocytes) | 9.8 ± 3.0 | Not specified in protein mass units |

| GLUT1 | 2-Deoxyglucose | Human (expressed in oocytes) | 11.7 ± 3.7 | Not specified in protein mass units |

| GLUT4 | 3-O-Methylglucose | Rat (expressed in oocytes) | 4.3 | Not specified in protein mass units |

| Hexokinase II | Glucose | 36B-10 Glioma Cells | 0.11 ± 0.01 | 1.1 ± 0.04 (μmol/min/mg) |

| Hexokinase II | 2-Deoxyglucose | 36B-10 Glioma Cells | 0.20 ± 0.04 | 0.61 ± 0.06 (μmol/min/mg) |

| Hexokinase I | Glucose | Bovine Brain | 0.03 ± 0.003 | 1.9 ± 0.05 (μmol/min/mg) |

| Hexokinase I | 2-Deoxyglucose | Bovine Brain | 0.11 ± 0.01 | 1.0 ± 0.03 (μmol/min/mg) |

Note: Kinetic parameters can vary significantly depending on the experimental system and conditions. 2-Deoxyglucose is often used as a non-radioactive surrogate for 18F-FDG in kinetic studies.

In clinical and preclinical imaging, the Standardized Uptake Value (SUV) is the most common semi-quantitative metric used to assess 18F-FDG accumulation. It is calculated as:

SUV = [Tissue Radioactivity Concentration (MBq/mL)] / [Injected Dose (MBq) / Patient Weight (kg)]

| Parameter | Description | Typical Range/Value | Factors Influencing Value |

| SUVmax | The maximum pixel value within a region of interest (ROI). | Benign vs. Malignant Cut-off: ~2.0-2.5 | Tumor biology, partial volume effects, image noise, reconstruction parameters. |

| SUVmean | The average pixel value within an ROI. | Varies with ROI definition. | Tumor biology, ROI delineation. |

| Metabolic Tumor Volume (MTV) | The volume of tumor tissue with 18F-FDG uptake above a certain threshold. | Highly variable. | Tumor size, thresholding method. |

| Total Lesion Glycolysis (TLG) | The product of MTV and SUVmean. | Highly variable. | Combines volumetric and metabolic information. |

Experimental Protocols

In Vitro 18F-FDG Uptake Assay in Cancer Cell Lines

This protocol provides a framework for measuring 18F-FDG uptake in cultured cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Glucose-free medium (e.g., DMEM without glucose)

-

18F-FDG solution (calibrated activity)

-

Ice-cold PBS

-

Cell lysis buffer (e.g., RIPA buffer)

-

Gamma counter

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Seeding: Seed cells in multi-well plates (e.g., 12- or 24-well) at a density that will result in 70-80% confluency on the day of the experiment.

-

Cell Treatment (Optional): If investigating the effect of a drug, treat the cells with the compound for the desired duration.

-

Glucose Starvation: Remove the culture medium, wash the cells once with warm PBS, and then incubate in glucose-free medium for 1 hour at 37°C.

-

18F-FDG Incubation: Add glucose-free medium containing a known activity of 18F-FDG (e.g., 0.5-2.0 MBq/mL) to each well. Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

Uptake Termination and Washing: To stop the uptake, rapidly aspirate the 18F-FDG-containing medium and wash the cells three times with ice-cold PBS.

-

Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Radioactivity Measurement: Transfer the cell lysates to tubes suitable for a gamma counter and measure the radioactivity.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

-

Data Analysis: Express the 18F-FDG uptake as counts per minute (CPM) or Becquerels (Bq) per microgram of protein.

References

- 1. mdpi.com [mdpi.com]

- 2. Dynamic PET with 18F-Deoxyglucose (FDG) and quantitative assessment with a two-tissue compartment model reflect the activity of glucose transporters and hexokinases in patients with colorectal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunofluorescence Staining of Paraffin Sections Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of transport and phosphorylation of glucose in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dianova.com [dianova.com]

- 6. Characterization of Bovine Glucose Transporter 1 Kinetics and Substrate Specificities in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biocompare.com [biocompare.com]

- 8. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]

- 9. Kinetics of GLUT1 and GLUT4 glucose transporters expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Immunofluorescence protocol for frozen sections [sites.wustl.edu]

- 12. The Effect of GLUT1 and HIF-1α Expressions on Glucose Uptake and Patient Survival in Non-Small-Cell Lung Carcinoma | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

role of GLUT1 and hexokinase in 18F-FDG accumulation

An In-Depth Technical Guide on the Core Role of GLUT1 and Hexokinase in 18F-FDG Accumulation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Positron Emission Tomography (PET) using the glucose analog 2-deoxy-2-[18F]fluoro-D-glucose (18F-FDG) is a cornerstone of clinical oncology and metabolic research.[1] It leverages the altered glucose metabolism in pathological tissues, particularly the "Warburg effect" in cancer cells, where there is a high rate of glycolysis even in the presence of oxygen.[1] The accumulation of 18F-FDG within cells is the result of a two-step process orchestrated by two key proteins: the glucose transporter 1 (GLUT1) and the enzyme hexokinase.[2] Understanding the intricate roles and regulation of these two proteins is critical for interpreting 18F-FDG PET images accurately and for developing novel therapeutic strategies that target metabolic vulnerabilities.

This technical guide provides a comprehensive overview of the biochemical mechanisms, regulatory pathways, and quantitative relationships governing 18F-FDG uptake, with a focus on GLUT1 and hexokinase. It also details the experimental protocols necessary to investigate these processes in a research setting.

The Biochemical Basis of 18F-FDG Accumulation

The accumulation of 18F-FDG in a cell is a process of transport followed by metabolic trapping.

-

Transport via GLUT1: 18F-FDG, being structurally similar to glucose, is transported across the cell membrane down its concentration gradient by facilitative glucose transporters (GLUTs).[3] While there are 14 known GLUT isoforms, GLUT1 is widely expressed and is considered a key transporter of 18F-FDG in a variety of cancers.[3][4] In many tumors, the expression of GLUT1 is significantly upregulated to meet the high energy demands of rapidly proliferating cells.[4][5]

-

Phosphorylation by Hexokinase: Once inside the cell, 18F-FDG is phosphorylated at the 6-position by hexokinase (HK), creating 18F-FDG-6-phosphate.[2][6] Of the four hexokinase isoforms, hexokinase 1 (HK1) and particularly hexokinase 2 (HK2) are the primary enzymes responsible for this step in cancer cells.[3]

-

Metabolic Trapping: The resulting 18F-FDG-6-phosphate is not a suitable substrate for downstream glycolytic enzymes like glucose-6-phosphate isomerase.[2] Furthermore, its negative charge prevents it from diffusing back across the cell membrane.[7] Most cancer cells have low levels of glucose-6-phosphatase, the enzyme that would dephosphorylate the molecule.[8] Consequently, 18F-FDG-6-phosphate is effectively trapped within the cell, and its accumulation is directly proportional to the rate of its transport and phosphorylation.[6][8]

Regulation of GLUT1 and Hexokinase Expression and Activity

The elevated levels of GLUT1 and hexokinase in cancer cells are not constitutive but are driven by oncogenic signaling pathways that respond to intrinsic and extrinsic cues like growth factor stimulation and hypoxia.

-

PI3K/Akt/mTOR Pathway: This is a central signaling cascade that promotes cell growth, proliferation, and survival.[9] Activation of this pathway by growth factors leads to increased transcription of the SLC2A1 (GLUT1) and HK2 genes.[10][11] The serine/threonine kinase Akt can promote the translocation of GLUT1 from intracellular vesicles to the plasma membrane, increasing glucose transport capacity.[12][13] Akt can also directly phosphorylate and activate HK2, enhancing its enzymatic activity and promoting its association with mitochondria, which confers a survival advantage.[9][14]

-

Hypoxia and HIF-1α: Solid tumors often contain regions of low oxygen (hypoxia).[4] In response, cells activate the hypoxia-inducible factor 1-alpha (HIF-1α), a master transcriptional regulator.[1] HIF-1α drives the expression of numerous genes involved in the adaptive response to hypoxia, including both GLUT1 and HK2.[1][4] This allows cancer cells to maintain high rates of glycolysis for energy production even when oxygen is scarce. In some contexts, there is a positive feedback loop where mutated KRAS can induce HIF-1α, further amplifying GLUT1 expression and 18F-FDG uptake.[1]

Quantitative Relationship with 18F-FDG Uptake

The expression levels of GLUT1 and hexokinase often correlate with the intensity of 18F-FDG uptake, commonly quantified by the Standardized Uptake Value (SUV). However, the strength of this correlation is highly dependent on the tumor type and its specific metabolic phenotype. The rate-limiting step for 18F-FDG accumulation can be either transport or phosphorylation, and this determines which protein's expression level is a better predictor of the PET signal.[3]

A systematic review and meta-analysis found a moderate overall positive correlation between GLUT1 expression and SUVmax (a measure of maximum pixel intensity in a tumor) across various cancers.[15][16] The correlation with GLUT3 was weaker.[16] This indicates that while GLUT1 is a significant factor, other elements like hexokinase activity, tumor microenvironment, and cellular proliferation also play crucial roles.[15]

| Tumor Type | Correlation (r) between GLUT1 and SUVmax | Reference(s) |

| All Cancers (Pooled) | 0.46 | [15][16] |

| Pancreatic Cancer | 0.60 | [15][16] |

| Cervical Cancer | Strong | [15] |

| Non-Small Cell Lung Cancer (NSCLC) | Moderate | [15] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Weak | [15] |

| Colorectal Cancer | 0.21 (Weak) | [15][16][17] |

| Papillary Thyroid Cancer | Weak | [15] |

| Factor | Correlation with 18F-FDG Uptake (SUV) | Key Findings | Reference(s) |

| Hexokinase II (HK2) | Variable | In some cancers (e.g., pheochromocytomas, esophageal cancer), HK2 correlates better than GLUT1. In others (e.g., colorectal cancer), the correlation is weak or absent. | [1][3][4] |

| Proliferation (PCNA) | Significant Correlation | In lung cancer, a significant correlation was found between SUV and Proliferating Cell Nuclear Antigen (PCNA) expression. | [8] |

| Hypoxia (HIF-1α) | Significant Correlation | HIF-1α expression is positively correlated with 18F-FDG uptake in colorectal and head and neck cancers. | [4][18] |

Experimental Protocols

Investigating the roles of GLUT1 and hexokinase requires a combination of molecular biology techniques to measure protein expression and biochemical assays to measure enzymatic activity and tracer uptake.

Measurement of GLUT1 Expression

A. Western Blot Protocol [19][20]

This method quantifies total GLUT1 protein in cell or tissue lysates.

-

Protein Extraction:

-

Homogenize ~50 mg of frozen tissue or lyse a pellet of ~1-5 million cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[19]

-

Collect the supernatant (total protein lysate) and determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Electrotransfer:

-

Mix 20-40 µg of protein with Laemmli sample buffer and denature by heating at 95°C for 5 minutes.[19]

-

Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with a primary antibody specific for GLUT1 (e.g., rabbit anti-GLUT1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Wash three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

-

B. Flow Cytometry for Cell Surface GLUT1 [21]

This method is ideal for measuring GLUT1 on the surface of cells in suspension.

-

Cell Preparation: Prepare a single-cell suspension (e.g., from cultured cells or peripheral blood mononuclear cells).

-

Staining:

-

Wash cells with FACS buffer (e.g., PBS with 2% FBS).

-

Incubate cells with a fluorescently conjugated primary antibody against an extracellular epitope of GLUT1 (or an isotype control antibody) for 30 minutes on ice in the dark.[21]

-

(Optional) Stain with antibodies for other cell surface markers to identify specific cell populations.

-

-

Analysis: Wash the cells twice with FACS buffer and analyze them on a flow cytometer. The mean fluorescence intensity (MFI) corresponds to the level of cell surface GLUT1 expression.[21]

Measurement of Hexokinase Activity

This coupled enzymatic assay measures the functional activity of hexokinase in a sample.[19][22]

-

Principle:

-

Reaction 1 (Hexokinase): Glucose + ATP → Glucose-6-Phosphate (G6P) + ADP

-

Reaction 2 (Coupling Enzyme): G6P + NADP⁺ → 6-Phosphogluconate + NADPH + H⁺

-

The rate of NADPH production, measured by the increase in absorbance at 340 nm, is directly proportional to the hexokinase activity in the sample.[22]

-

-

Protocol (Colorimetric/Spectrophotometric):

-

Sample Preparation: Homogenize 10-20 mg of tissue or a cell pellet in ice-cold assay buffer (e.g., 0.1 M Tris-HCl, 10 mM MgCl₂, pH 7.5-8.1).[19][23] Centrifuge at 10,000 x g for 10 minutes at 4°C and collect the supernatant.[19]

-

Reaction Setup (96-well plate):

-

Standard Curve: Prepare wells with known concentrations of NADH or NADPH to convert absorbance to molar amounts.[22]

-

Sample Wells: Add 1-50 µL of lysate. Adjust total volume to 50 µL with assay buffer.

-

Reaction Mix: Prepare a master mix containing assay buffer, glucose, ATP, NADP⁺, and the coupling enzyme, glucose-6-phosphate dehydrogenase (G6PDH).[22]

-

-

Measurement:

-

Calculation: Determine the rate of change in absorbance (ΔAbs/min) in the linear portion of the curve. Use the standard curve to convert this rate to µmol/min. Normalize the activity to the amount of protein in the sample (e.g., Units/mg protein, where 1 Unit = 1 µmol of product formed per minute).[19]

-

In Vivo 18F-FDG PET Imaging (Preclinical)

This protocol outlines best practices for obtaining quantitative 18F-FDG PET images in rodent models.[24]

-

Animal Preparation:

-

Fast animals for 8-12 hours prior to tracer injection to reduce background glucose levels and minimize insulin-mediated 18F-FDG uptake in muscle and fat.[24]

-

Maintain animals at a warm ambient temperature during the uptake phase to reduce 18F-FDG accumulation in brown adipose tissue (BAT).

-

Measure blood glucose before injection; high glucose levels (>150-200 mg/dL) can competitively inhibit tracer uptake.

-

-

Tracer Administration and Uptake:

-

Anesthetize the animal. Inhalation isoflurane (B1672236) is generally preferred over ketamine/xylazine, as the latter can significantly increase uptake in BAT.[24]

-

Administer a known activity of 18F-FDG (e.g., 5-10 MBq or ~200 µCi) via intravenous (IV) injection (tail vein is common) for rapid and complete biodistribution.[24][25]

-

Allow the tracer to distribute for an uptake period of 30-60 minutes. The animal should remain anesthetized and warm during this time.[26]

-

-

PET/CT Acquisition:

-

Position the animal on the scanner bed.

-

Perform a CT scan for attenuation correction and anatomical localization.[27]

-

Acquire a static PET scan for 10-20 minutes.

-

-

Data Analysis:

-

Reconstruct the PET and CT images.

-

Co-register the PET and CT images.

-

Draw regions of interest (ROIs) over the tumor and other relevant organs on the fused images.

-

Calculate the SUV for each ROI. The SUVmax is often used as a robust quantitative metric.

-

Conclusion

GLUT1 and hexokinase are the pivotal molecular gatekeepers of 18F-FDG accumulation, making them central to the interpretation of PET imaging. Their expression and activity are tightly regulated by oncogenic signaling pathways, linking the PET signal directly to the underlying cancer biology. While a positive correlation between GLUT1/HK expression and 18F-FDG uptake is often observed, this relationship is complex and tumor-specific. A thorough understanding of these mechanisms, combined with rigorous experimental validation using the protocols outlined in this guide, is essential for researchers and drug developers seeking to leverage metabolic imaging as a biomarker for disease diagnosis, prognosis, and the evaluation of novel cancer therapies.

References

- 1. Mechanisms underlying 18F-fluorodeoxyglucose accumulation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. openmedscience.com [openmedscience.com]

- 5. researchgate.net [researchgate.net]

- 6. epos.myesr.org [epos.myesr.org]

- 7. Using Positron Emission Tomography with [18F]FDG to Predict Tumor Behavior in Experimental Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [18F]FDG Uptake and PCNA, Glut-1, and Hexokinase-II Expressions in Cancers and Inflammatory Lesions of the Lung - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hexokinase II integrates energy metabolism and cellular protection: Akting on mitochondria and TORCing to autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]